molecular formula C11H12N2O2 B12987434 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile

Cat. No.: B12987434
M. Wt: 204.22 g/mol
InChI Key: ZLYQQVLVQTVZJY-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile is an organic compound that features a unique structure combining an amino group, a nitrile group, and a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.

    Alkylation: The phenolic hydroxyl groups are alkylated to form 2,3-dihydrobenzo[b][1,4]dioxin.

    Azidation: The carboxylic acid group is converted to an azide through azidation.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to minimize side reactions and improve yield and purity. This involves careful selection of solvents and reaction temperatures to ensure the process is efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives and functionalized compounds that can be further utilized in different applications .

Scientific Research Applications

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
  • Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate
  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

Uniqueness

Its structure allows for diverse modifications, making it a valuable compound in various research and industrial fields .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanenitrile

InChI

InChI=1S/C11H12N2O2/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9H,3,5-6,13H2

InChI Key

ZLYQQVLVQTVZJY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC#N)N

Origin of Product

United States

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